Cas no 77228-65-0 (Acetic acid,2-(2,4-diiodophenoxy)-)
77228-65-0 structure
Product Name:Acetic acid,2-(2,4-diiodophenoxy)-
CAS-nummer:77228-65-0
MF:C8H6I2O3
MW:403.940387248993
CID:566960
PubChem ID:53598
Update Time:2025-04-19
Acetic acid,2-(2,4-diiodophenoxy)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Acetic acid,2-(2,4-diiodophenoxy)-
- (2,4-Diiodophenoxy)acetic acid
- 2-(2,4-diiodophenoxy)acetic acid
- (2,4-diiodo-phenoxy)-acetic acid
- (2,4-Dijod-phenoxy)-essigsaeure
- < 2.4-Diiod-phenoxy> -essigsaeure
- 2,4-diiodophenoxyacetic acid
- 2.4-Diiod-phenoxyessigsaeure
- AC1L1F7X
- ACETIC ACID, (2,4-DIIODOPHENOXY)-
- AG-H-08623
- BRN 2560843
- CTK5E4056
- NSC402434
- O-(2.4-Dijod-phenyl)-glykolsaeure
- SureCN5833932
- DTXSID80227970
- Acetic acid, 2-(2,4-diiodophenoxy)-
- SCHEMBL5833932
- NSC-402434
- 77228-65-0
- NSC 402434
-
- Inchi: 1S/C8H6I2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
- InChI-sleutel: NCMZZPMWCNKRJG-UHFFFAOYSA-N
- LACHT: IC1C=C(C=CC=1OCC(=O)O)I
Berekende eigenschappen
- Exacte massa: 403.83968
- Monoisotopische massa: 403.84064g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 3
- Complexiteit: 186
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3
- Topologisch pooloppervlak: 46.5Ų
Experimentele eigenschappen
- PSA: 46.53
- LogboekP: 2.35920
Acetic acid,2-(2,4-diiodophenoxy)- Gerelateerde literatuur
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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